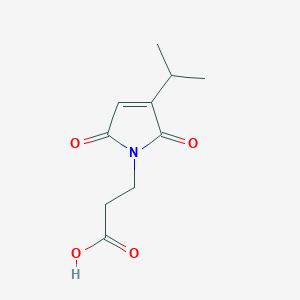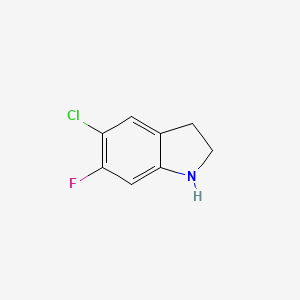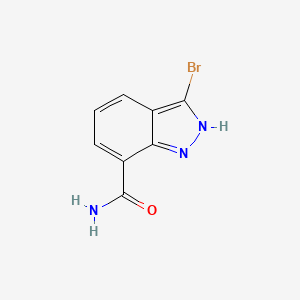
3-Bromo-1H-indazole-7-carboxamide
Overview
Description
Synthesis Analysis
- Transition Metal-Catalyzed Reactions : A Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This strategy yields a wide variety of 1H-indazoles in good to excellent yields .
- Solvent-Free Synthesis : Some recent methods focus on the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Scientific Research Applications
PARP Inhibition in Cancer Therapy
3-Bromo-1H-indazole-7-carboxamide is structurally related to indazole derivatives, which have been studied for their role in inhibiting poly(ADP-ribose)polymerase (PARP). PARP inhibitors like MK-4827 have shown efficacy in treating BRCA-1 and BRCA-2 mutant tumors, displaying high selectivity and antiproliferative activity against these cancer cells (Jones et al., 2009).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound are essential for exploring their potential applications. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been detailed, including spectroscopic characterization and crystal structure analysis (Anuradha et al., 2014).
Potential as MAO-B Inhibitors
Indazole-carboxamides, closely related to this compound, have been discovered as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds, including N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, demonstrated significant potency and selectivity, suggesting potential therapeutic applications in neurological disorders (Tzvetkov et al., 2014).
Antiproliferative Activity in Cancer Research
Indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds such as 3-amino-N-phenyl-1H-indazole-1-carboxamides showed promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer treatment (Raffa et al., 2009).
Antifungal Activity
Some indazole derivatives, including those structurally similar to this compound, have displayed antifungal properties. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed significant antifungal activity against several phytopathogenic fungi (Du et al., 2015).
Synthesis Techniques
Efficient synthesis techniques for indazole derivatives, including those related to this compound, have been developed. These techniques are crucial for producing various indazole-based compounds for further research and potential therapeutic applications (Welch et al., 1992).
properties
IUPAC Name |
3-bromo-2H-indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-4-2-1-3-5(8(10)13)6(4)11-12-7/h1-3H,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXHWVGYGVICIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659579 | |
| Record name | 3-Bromo-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040101-02-7 | |
| Record name | 3-Bromo-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



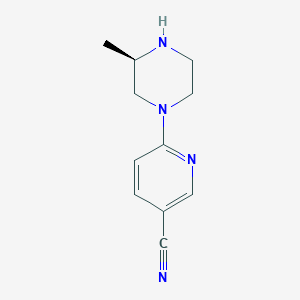
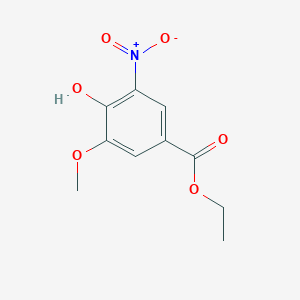
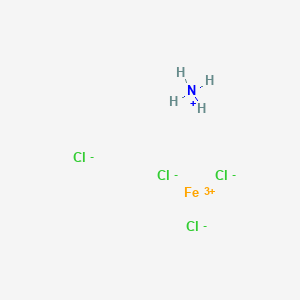

![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)
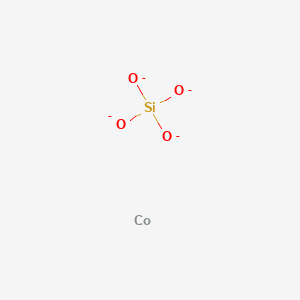
![Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1499359.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1499372.png)
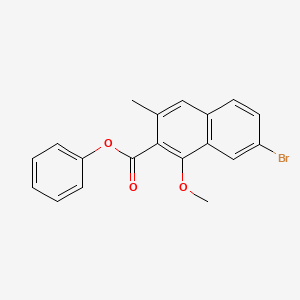
![(1S,3S,4S,5S)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1499374.png)
